![molecular formula C18H12N2S2 B2566184 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 383146-83-6](/img/structure/B2566184.png)

2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

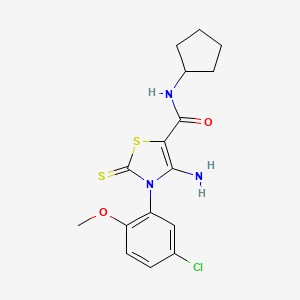

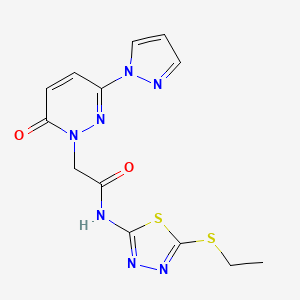

“2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2S2 . It belongs to the class of thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered thienopyrimidine ring containing nitrogen atoms at positions 1 and 3 . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides . These β-keto amides were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine derivatives are pivotal in the synthesis of complex heterocyclic compounds. Gewald et al. (1991) explored the reactions of 2-aminothiophene-3-carbonitriles with heterocumulenes, leading to substituted dithieno[2′,3′:4,3][2′,3′:8,9]pyrimido[3,4-a]pyrimid-7-thiones, which are closely related to thieno[3,2-d]pyrimidines. These reactions expand the toolbox for synthesizing novel heterocyclic compounds with potential applications in various domains (Gewald, Jeschke, & Gruner, 1991).

Material Science and Nonlinear Optics

In the field of material science, thiopyrimidine derivatives, which are structurally related to this compound, have been studied for their nonlinear optical (NLO) properties. Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives, highlighting their promising applications in nonlinear optics and optoelectronic hi-tech applications (Hussain et al., 2020).

Medicinal Chemistry and Biological Activity

The synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives have been a significant area of interest in medicinal chemistry. Kim et al. (2014) discovered a novel class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds as potent HIV-1 replication inhibitors, showcasing the potential of thieno[3,2-d]pyrimidine derivatives in antiviral therapy (Kim et al., 2014). Additionally, Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity, revealing that certain derivatives exhibit significant radical scavenging activity, which could be beneficial in developing antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Mechanism of Action

Target of Action

The primary target of the compound 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, thereby influencing chromatin structure and promoting gene silencing .

Mode of Action

This compound interacts with its target EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in chromatin structure and gene expression .

Biochemical Pathways

The inhibition of EZH2 by this compound affects the histone methylation pathway . This disruption can lead to downstream effects such as altered gene expression, potentially affecting various cellular processes including cell proliferation and differentiation .

Result of Action

The molecular effect of this compound involves the inhibition of EZH2, leading to changes in histone methylation and gene expression . On a cellular level, this can result in significant antitumor activity, as observed in various cancer cell lines .

Future Directions

Thienopyrimidine derivatives, including “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .

Biochemical Analysis

Biochemical Properties

Thienopyrimidines, including 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine, have been designed as potential inhibitors of PDE4 . They interact with enzymes such as PDE4B and show inhibitory properties . The nature of these interactions is typically inhibitory, affecting the function of the enzyme .

Cellular Effects

Thienopyrimidines demonstrate potent antiproliferative activity against various tumor cell lines . They influence cell function by inhibiting the action of certain enzymes, leading to effects on cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules such as enzymes, leading to enzyme inhibition . This results in changes in gene expression and impacts cellular processes .

Temporal Effects in Laboratory Settings

Over time, these compounds may influence the stability and long-term cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Thienopyrimidines have been studied for their anticancer effects, and dosage would likely influence the extent of these effects .

Metabolic Pathways

Thienopyrimidines are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Its interactions with enzymes and other biomolecules suggest it may be transported and distributed via these interactions .

Subcellular Localization

Its interactions with enzymes and other biomolecules suggest it may localize to specific compartments or organelles where these biomolecules are found .

Properties

IUPAC Name |

2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYRDNCTCOKBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)

![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)

![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)

![1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2566119.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)